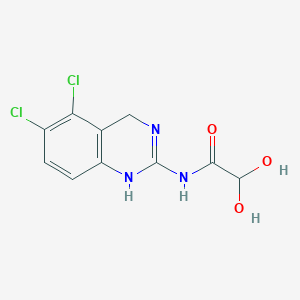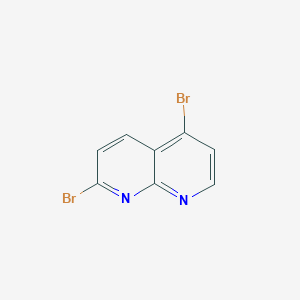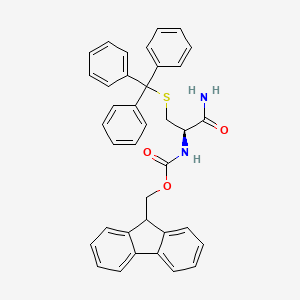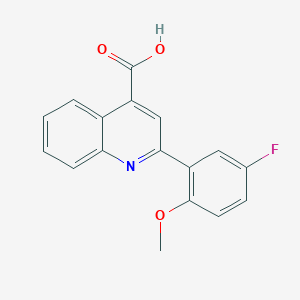
Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE is a complex chemical compound known for its diverse applications in scientific research. Its unique structure allows for versatile functionality, making it invaluable in developing new drugs, investigating biological pathways, and studying chemical reactions.
Preparation Methods
The synthesis of N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE involves several steps, typically starting with the preparation of the quinazoline core. This is followed by the introduction of the dichloro substituents and the dihydroxyacetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is employed in studying biological pathways and interactions.
Industry: The compound’s unique properties make it useful in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE can be compared to other similar compounds, such as:
N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDROXYPROPIONAMIDE: This compound has a similar quinazoline core but differs in the substituents attached to it.
N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2,2-TRIFLUOROACETAMIDE: This compound features a trifluoroacetamide group instead of the dihydroxyacetamide group. The uniqueness of N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
875467-30-4 |
|---|---|
Molecular Formula |
C10H9Cl2N3O3 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,2-dihydroxyacetamide |
InChI |
InChI=1S/C10H9Cl2N3O3/c11-5-1-2-6-4(7(5)12)3-13-10(14-6)15-8(16)9(17)18/h1-2,9,17-18H,3H2,(H2,13,14,15,16) |
InChI Key |
XMRNTIYFFUATMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)NC(=O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)


![2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B11836868.png)


![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)


![2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol](/img/structure/B11836894.png)

![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)


